5-溴-3-甲酰基吡啶酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

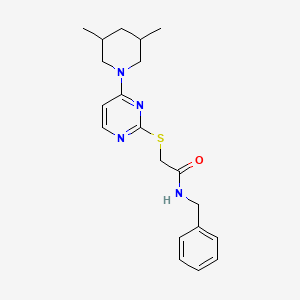

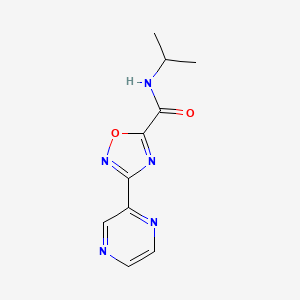

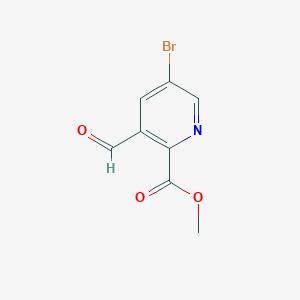

“Methyl 5-bromo-3-formylpicolinate” is a chemical compound with the CAS Number: 1360918-70-2 . It has a molecular weight of 244.04 and its IUPAC name is methyl 5-bromo-3-formylpicolinate . The compound appears as a white to yellow solid .

Molecular Structure Analysis

The Inchi Code for “Methyl 5-bromo-3-formylpicolinate” is 1S/C8H6BrNO3/c1-13-8(12)7-5(4-11)2-6(9)3-10-7/h2-4H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-bromo-3-formylpicolinate” are not available, brominated compounds like this one are often used in various chemical reactions due to the reactivity of the bromine atom .Physical And Chemical Properties Analysis

“Methyl 5-bromo-3-formylpicolinate” is a white to yellow solid . The compound should be stored at a temperature between 2-8°C .科学研究应用

抗菌和抗炎活性:相关化合物的合成和应用,例如源自 5-溴-2-甲酰氨基-3-甲基苯硫醇的化合物,已显示出对革兰氏阳性菌和革兰氏阴性菌以及致病真菌的有效抗菌活性。其中一些化合物还表现出抗炎活性,表明在传染病和炎症控制中具有潜在的治疗应用 (Al-Abdullah 等人,2014 年)。

光致变色性质:对类似溴取代化合物的研究探索了它们的光致变色性质。例如,5-溴-8-羟基喹啉的 Duff 甲酰化导致具有显着光致变色行为的衍生物,这在材料科学中对于智能窗户和光学数据存储等应用很重要 (Voloshin 等人,2008 年)。

氨基酸衍生物的合成:类似化合物的衍生物,例如 (2 R )-2-叔丁基-Δ 4 -1,3-恶唑啉-3-羧酸甲酯,已用于合成均手性氨基酸衍生物,这在药物研究中对于开发新药和治疗方法非常有价值 (Kollár 和 Sándor,1993 年)。

癌症研究:具有结构相似性的化合物已被研究其在癌症研究中的作用,特别是在致突变性和细胞抑制剂的背景下。例如,对 5-甲酰尿嘧啶(通过氧化胸腺嘧啶甲基产生的碱基)的研究揭示了 DNA 中的诱变过程,这对于了解癌症的发展和潜在的治疗方法至关重要 (Privat 和 Sowers,1996 年)。

抗氧化活性:对结构相关的天然溴酚的研究揭示了它们的有效抗氧化活性。这些研究表明,此类化合物可能有利于防止食品氧化变质,并可能用于治疗应用 (Li 等人,2011 年)。

医药和农用化学产品的合成:溴取代吡啶酸酯的合成与 5-溴-3-甲酰基吡啶酸甲酯密切相关,证明了它们可用作药物和农用化学品中使用的生物活性化合物的构建模块 (Verdelet 等人,2011 年)。

安全和危害

“Methyl 5-bromo-3-formylpicolinate” is associated with certain hazards. It has been assigned the signal word ‘Warning’ and is associated with Hazard Statement H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

Methyl 5-bromo-3-formylpicolinate is a chemical compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the primary targets of Methyl 5-bromo-3-formylpicolinate are the palladium catalyst and the organoboron reagents used in this reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, Methyl 5-bromo-3-formylpicolinate interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new bond with the electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis, allowing for the formation of carbon–carbon bonds . The reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The successful completion of this reaction leads to the formation of new organic compounds .

Result of Action

The result of Methyl 5-bromo-3-formylpicolinate’s action in the Suzuki–Miyaura coupling reaction is the formation of new carbon–carbon bonds . This leads to the synthesis of new organic compounds, which can be used in various applications in the field of organic chemistry .

Action Environment

The action of Methyl 5-bromo-3-formylpicolinate is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagents used in the reaction can also influence the efficacy and stability of Methyl 5-bromo-3-formylpicolinate .

属性

IUPAC Name |

methyl 5-bromo-3-formylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c1-13-8(12)7-5(4-11)2-6(9)3-10-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFJUOYJZAKVGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-3-formylpicolinate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-Cyclopropylpyridin-3-yl)methyl]pyridine-2-carboxamide;dihydrochloride](/img/structure/B3014792.png)

![tert-butyl N-[N'-(6-aminohexyl)-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]carbamate](/img/structure/B3014796.png)

![Thiomorpholin-4-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B3014798.png)

![N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B3014806.png)